molecular formula C19H21ClN2O4S B11222636 7-chloro-N-(2,6-dimethylphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-chloro-N-(2,6-dimethylphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11222636
M. Wt: 408.9 g/mol
InChI Key: XXOZUANEQFDIJP-UHFFFAOYSA-N
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Description

7-CHLORO-N-(2,6-DIMETHYLPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a chlorinated benzene ring, a methanesulfonyl group, and a tetrahydrobenzoxazepine core

Preparation Methods

The synthesis of 7-CHLORO-N-(2,6-DIMETHYLPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylphenylamine and 4-chlorobenzoyl chloride.

    Formation of Intermediate: The reaction between 2,6-dimethylphenylamine and 4-chlorobenzoyl chloride forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the benzoxazepine core.

    Sulfonylation: The benzoxazepine core is then sulfonylated using methanesulfonyl chloride to introduce the methanesulfonyl group.

    Final Product:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to improve yield and purity.

Chemical Reactions Analysis

7-CHLORO-N-(2,6-DIMETHYLPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated benzene ring allows for substitution reactions, where the chlorine atom can be replaced by other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-CHLORO-N-(2,6-DIMETHYLPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-CHLORO-N-(2,6-DIMETHYLPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar compounds to 7-CHLORO-N-(2,6-DIMETHYLPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE include other benzoxazepines and sulfonamides. These compounds share structural similarities but may differ in their functional groups and biological activities. For example:

    Benzothiazoles: These compounds have a similar benzene ring structure but contain a sulfur atom instead of an oxygen atom.

    Sulfonamides: These compounds contain a sulfonamide group but may have different core structures.

The uniqueness of 7-CHLORO-N-(2,6-DIMETHYLPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific combination of functional groups and its potential biological activities.

Properties

Molecular Formula

C19H21ClN2O4S

Molecular Weight

408.9 g/mol

IUPAC Name

7-chloro-N-(2,6-dimethylphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C19H21ClN2O4S/c1-12-5-4-6-13(2)18(12)21-19(23)17-9-10-22(27(3,24)25)15-11-14(20)7-8-16(15)26-17/h4-8,11,17H,9-10H2,1-3H3,(H,21,23)

InChI Key

XXOZUANEQFDIJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C

Origin of Product

United States

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